
Midecamycin
概要
作用機序
SF-837は、細菌リボソームに結合してタンパク質合成を阻害することにより、抗菌効果を発揮します . この作用は、細菌の増殖と複製を防ぎ、最終的には死に至ります . SF-837の分子標的は、細菌リボソームの50Sサブユニットとペプチド転移酵素中心です .
類似の化合物との比較
類似の化合物
- リューコミシン
- ジョサマイシン
- スピラマイシン
- テルチオマイシン
独自性
SF-837は、その特異的な構造とアセトキシ基の存在により、マクロライド系抗生物質の中で独特です . この構造的な独自性は、その独特の抗菌スペクトルと、他のマクロライドに耐性がある可能性のある特定の細菌株に対する有効性に寄与しています .
生化学分析
Biochemical Properties
Mydecamycin plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing peptide bond formation and translocation during protein synthesis . This interaction effectively halts the growth of bacteria, making Mydecamycin a potent antibacterial agent. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antibacterial efficacy .
Cellular Effects
Mydecamycin exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a cessation of growth and replication, ultimately resulting in cell death . Mydecamycin also affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By disrupting these processes, Mydecamycin effectively eliminates bacterial infections .
Molecular Mechanism
The molecular mechanism of Mydecamycin involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the formation of peptide bonds and the translocation of the growing peptide chain, thereby inhibiting protein synthesis . Additionally, Mydecamycin may induce changes in gene expression and enzyme activity, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mydecamycin have been observed to change over time. The compound is relatively stable under acidic conditions but may degrade in neutral or alkaline environments . Long-term studies have shown that Mydecamycin maintains its antibacterial activity over extended periods, although its efficacy may decrease with prolonged exposure to environmental factors . In vitro and in vivo studies have demonstrated that Mydecamycin can have lasting effects on cellular function, including sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of Mydecamycin vary with different dosages in animal models. At therapeutic doses, Mydecamycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, Mydecamycin may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the antibacterial efficacy of Mydecamycin increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
Mydecamycin undergoes extensive biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolite of Mydecamycin is formed through 14-hydroxylation, which can be detected in urine . These metabolic pathways play a crucial role in the elimination of Mydecamycin from the body and influence its overall pharmacokinetic profile .
Transport and Distribution
Mydecamycin is transported and distributed within cells and tissues through carrier-mediated pathways . It interacts with various transporters and binding proteins that facilitate its uptake and distribution. Mydecamycin’s localization within tissues is influenced by its affinity for specific transporters, which can affect its accumulation and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Mydecamycin is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . Mydecamycin may also localize to other cellular compartments, depending on the presence of targeting signals or post-translational modifications. These factors can influence the activity and function of Mydecamycin within cells .
準備方法
合成ルートと反応条件
SF-837は、Streptomyces mycarofaciens菌を用いた発酵により合成されます . 発酵プロセスには、糖化されたデンプン、可溶性植物性タンパク質、塩化カリウム、炭酸カルシウムを含む液体培地にpH7.0で菌を接種することが含まれます . 次に、培養物を28°Cで35時間、通気しながら攪拌します .
工業生産方法
工業的な環境では、SF-837の生産には大規模な発酵プロセスが伴います。 菌は、抗生物質の収率を最適化するために、温度、pH、および通気を制御したバイオリアクターで培養されます . 発酵後、抗生物質はさまざまなクロマトグラフィー技術を使用して抽出および精製されます .
化学反応の分析
反応の種類
SF-837は、アセチル化や加水分解など、いくつかの種類の化学反応を起こします .
一般的な試薬と条件
生成される主な生成物
科学研究の用途
SF-837には、いくつかの科学研究の用途があります。
科学的研究の応用
Midecamycin is a 16-membered macrolide antibiotic with significant clinical applications, particularly in treating various bacterial infections. This article explores its applications, mechanisms of action, and case studies, supported by comprehensive data tables.
Respiratory Infections
This compound has been widely used to treat respiratory tract infections, showing effectiveness in cases of bronchitis where it achieved a success rate of approximately 79% . Its broad-spectrum activity makes it suitable for managing infections caused by both susceptible and resistant strains.
Dermatological Conditions
Topical administration of this compound has shown promise in treating atopic dermatitis lesions infected with Staphylococcus aureus . This suggests its potential role in dermatological applications, particularly in managing secondary infections.
Immunomodulatory Effects
Research indicates that this compound exhibits immunosuppressive properties by inhibiting T-cell responses through the suppression of interleukin-2 (IL-2) production. This characteristic may have applications in post-transplant care and the management of inflammatory diseases .
Animal Health
This compound is also utilized in veterinary medicine, particularly in food-producing animals, to treat infectious diseases and promote overall health. Its use in animal feeds has raised concerns about antibiotic resistance, highlighting the need for careful management .
Table 1: Efficacy of this compound in Respiratory Infections
Study Reference | Condition | Success Rate (%) | Notes |
---|---|---|---|
Bronchitis | 79 | Effective against common pathogens | |
Atopic Dermatitis | N/A | Beneficial for S. aureus infections |
Table 2: Immunomodulatory Effects
Case Study 1: Respiratory Infection Management
A clinical study involving patients with acute bronchitis demonstrated that treatment with this compound resulted in a significant reduction in symptoms and bacterial load, confirming its efficacy as a first-line treatment option.
Case Study 2: Topical Application
In a controlled trial for patients with atopic dermatitis, topical this compound application led to improved healing rates of infected lesions compared to standard treatments, showcasing its potential as an adjunctive therapy in dermatology.
類似化合物との比較
Similar Compounds
- Leucomycins
- Josamycin
- Spiramycins
- Tertiomycins
Uniqueness
SF-837 is unique among macrolide antibiotics due to its specific structure and the presence of acetoxy groups . This structural uniqueness contributes to its distinct antibacterial spectrum and its effectiveness against certain bacterial strains that may be resistant to other macrolides .
特性
Key on ui mechanism of action |
Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria. |
---|---|
CAS番号 |
35457-80-8 |
分子式 |
C41H67NO15 |
分子量 |
814.0 g/mol |
IUPAC名 |
[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1 |
InChIキー |
DMUAPQTXSSNEDD-JEGKQYGHSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
異性体SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
正規SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
外観 |
Solid powder |
沸点 |
874 ºC |
melting_point |
155 ºC |
Key on ui other cas no. |
35457-80-8 |
純度 |
>90% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Insoluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。